1-Ethyl-4-propylpiperazine
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Overview
Description
1-Ethyl-4-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, is characterized by the presence of an ethyl group at the first nitrogen atom and a propyl group at the fourth nitrogen atom. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Ethyl-4-propylpiperazine can be achieved through several methods:
One-Pot Synthesis: A simplified procedure involves the reaction of protonated piperazine with ethyl and propyl halides in the presence of a base.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between piperazine and the alkyl halides.
Industrial Production: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-Ethyl-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can replace the existing ethyl or propyl groups.
Scientific Research Applications
1-Ethyl-4-propylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-propylpiperazine involves its interaction with specific molecular targets:
GABA Receptor Agonist: The compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites.
Pathways Involved: The binding to GABA receptors affects the neurotransmission pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Ethyl-4-propylpiperazine can be compared with other piperazine derivatives:
1-Benzylpiperazine: This compound is commonly used as a recreational drug and has stimulant properties.
1-(3-Chlorophenyl)piperazine: Known for its use in research as a serotonin receptor agonist, this compound has different pharmacological properties compared to this compound.
1-(3-Trifluoromethylphenyl)piperazine: This compound is often used in combination with other drugs for its central nervous system stimulant effects.
Properties
CAS No. |
90796-44-4 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-ethyl-4-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3-9H2,1-2H3 |
InChI Key |
ZJAQKWSLYRNXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CC |
Origin of Product |
United States |
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